methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate
Description
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a unique combination of a furan ring, an imidazole ring, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)11-6-4-10(5-7-11)13-14(17-9-16-13)12-3-2-8-20-12/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJDVMILQVEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the cyclization of glyoxal and ammonia . The furan ring is often introduced via a Friedel-Crafts acylation reaction, followed by cyclization . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Substituted benzoates
Scientific Research Applications
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The furan ring can participate in electron transfer reactions, affecting cellular redox states. The benzoate ester can undergo hydrolysis, releasing active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[5-(phenyl)-1H-imidazol-4-yl]benzoate
- Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate
- Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
Uniqueness
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl, thiophene, or pyridine rings .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Biological Activity
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that includes both furan and imidazole rings, which are known for their biological relevance. The presence of these heterocycles allows for diverse interactions with biological targets, making this compound a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and π-π interactions. These interactions can modulate key biological pathways, influencing processes such as:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding : It can act as an antagonist or agonist at various receptors, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also shown potential as an anticancer agent. In a study evaluating its effects on human cancer cell lines, it was found to significantly inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism behind its anticancer activity is believed to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound, revealing insights into structure-activity relationships (SAR). For instance, modifications to the furan or imidazole moieties can significantly enhance or diminish biological activity.
A notable study highlighted the importance of substituents at specific positions on the aromatic rings, demonstrating that certain modifications led to increased potency against cancer cell lines by up to threefold compared to the parent compound .
Case Studies
- Antimicrobial Efficacy : A case study conducted on the antimicrobial efficacy of this compound showed that it was effective against multi-drug resistant strains of bacteria, indicating its potential use in combating antibiotic resistance.
- Cancer Treatment : In vivo studies using animal models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups receiving no treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
